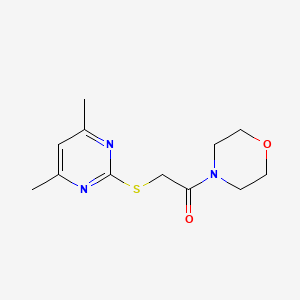

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a morpholino group attached to an ethanone moiety, which is further linked to a 4,6-dimethylpyrimidin-2-ylthio group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary target of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .

Mode of Action

This compound interacts with SIRT2 as an inhibitor . It binds to the active site of SIRT2, preventing it from exerting its normal function .

Biochemical Pathways

The inhibition of SIRT2 by this compound affects several biochemical pathways. These include pathways involved in cell cycle regulation, autophagy, and immune and inflammatory responses . The downstream effects of these pathway alterations contribute to the overall action of the compound.

Result of Action

The result of the action of this compound is the inhibition of SIRT2 activity. In cellular assays, it showed a potent ability to inhibit human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner .

Biochemical Analysis

Biochemical Properties

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone has been identified as a potent and selective inhibitor of human sirtuin 2 (SIRT2), a protein that plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses . The compound interacts with SIRT2, inhibiting its function in a dose-dependent manner .

Cellular Effects

In cellular assays, this compound has shown a potent ability to inhibit the human breast cancer cell line MCF-7 . It influences cell function by increasing the acetylation of α-tubulin, a protein involved in maintaining cell structure, in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the SIRT2 protein. This binding inhibits the function of SIRT2, leading to increased acetylation of α-tubulin .

Preparation Methods

The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with morpholine and an appropriate ethanone derivative. One common synthetic route involves the alkylation of 4,6-dimethyl-2-thiopyrimidine with an α-chloroacetamide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide . The reaction conditions often require heating to facilitate the formation of the desired product.

Chemical Reactions Analysis

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Scientific Research Applications

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone has several scientific research applications:

Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of human sirtuin 2 (SIRT2), which plays a role in various biological processes such as cell cycle regulation and inflammation.

Pharmacology: It has shown potential anticonvulsant activity in animal models, making it a candidate for the development of new anticonvulsant drugs.

Biological Research: The compound’s ability to interact with specific molecular targets makes it useful in studying the mechanisms of diseases and developing targeted therapies.

Comparison with Similar Compounds

2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-morpholinoethanone can be compared with other pyrimidine derivatives such as:

4,6-Dimethyl-2-thiopyrimidine: This compound serves as a precursor in the synthesis of this compound and shares similar chemical properties.

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide: Another derivative with potential SIRT2 inhibitory activity, but with different substituents that may affect its biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-9-7-10(2)14-12(13-9)18-8-11(16)15-3-5-17-6-4-15/h7H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIHRSFFFIGSMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)N2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-(2-phenoxyethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2971401.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2971403.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide](/img/structure/B2971404.png)

![3-bromo-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2971405.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2971408.png)

![5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2971411.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2971417.png)